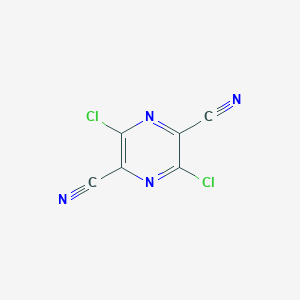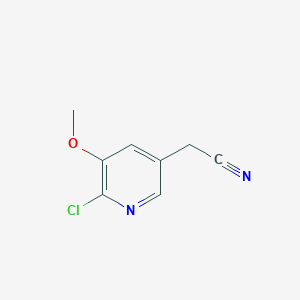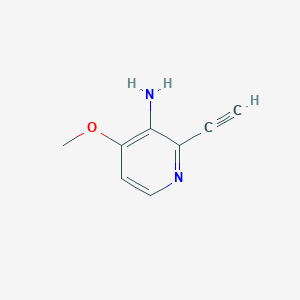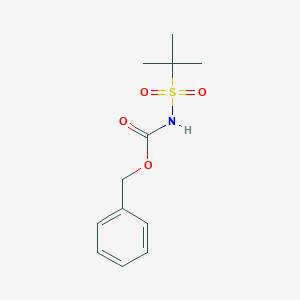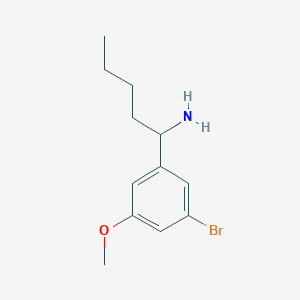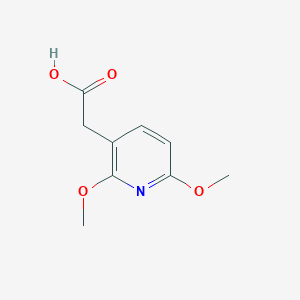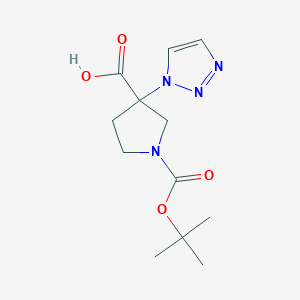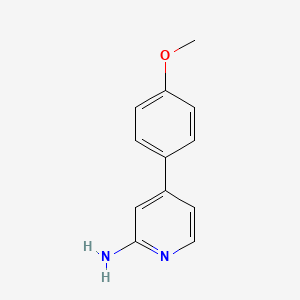
4-(4-Methoxyphenyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methoxyphenyl group at the 4-position and an amine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)pyridin-2-amine typically involves the reaction of 4-methoxyphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes using more efficient catalysts, optimizing solvent usage, and employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: N-alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The compound’s methoxyphenyl group enhances its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)pyridin-2-amine: Similar structure but with a chlorine atom instead of a methoxy group.
4-(4-Methylphenyl)pyridin-2-amine: Features a methyl group instead of a methoxy group.
4-(4-Hydroxyphenyl)pyridin-2-amine: Contains a hydroxy group instead of a methoxy group.
Uniqueness
4-(4-Methoxyphenyl)pyridin-2-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required, such as in the design of organic electronic materials and in medicinal chemistry for targeting specific enzymes or receptors .
Eigenschaften
CAS-Nummer |
1417519-29-9 |
|---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-11-4-2-9(3-5-11)10-6-7-14-12(13)8-10/h2-8H,1H3,(H2,13,14) |
InChI-Schlüssel |
PGBMTNNEAWCSJZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine](/img/structure/B12969485.png)


![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
